3-Methyl-2-(pentadecylsulfanyl)quinazolin-4(3H)-one
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Overview
Description
3-Methyl-2-(pentadecylthio)quinazolin-4(3H)-one is a derivative of quinazolinone, a heterocyclic compound known for its broad range of biological activities. Quinazolinones are frequently encountered in medicinal chemistry due to their potential therapeutic properties, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(pentadecylthio)quinazolin-4(3H)-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone in the presence of a sulfur source. One common method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is efficient and environmentally friendly, avoiding the need for metal catalysts and harsh reaction conditions.
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs scalable and cost-effective methods. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques used to enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(pentadecylthio)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinazolinone derivatives .
Scientific Research Applications
3-Methyl-2-(pentadecylthio)quinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-2-(pentadecylthio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Known for its antitumor and antimicrobial activities.
2-Thioxoquinazolin-4(3H)-one: Known for its antifungal and antibacterial properties.
2-Aminoquinazolin-4(3H)-one: Known for its anticonvulsant and anti-inflammatory activities
Uniqueness
3-Methyl-2-(pentadecylthio)quinazolin-4(3H)-one is unique due to the presence of the pentadecylthio group, which may enhance its lipophilicity and biological activity. This structural feature distinguishes it from other quinazolinone derivatives and may contribute to its specific biological effects .
Properties
CAS No. |
89861-50-7 |
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Molecular Formula |
C24H38N2OS |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
3-methyl-2-pentadecylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C24H38N2OS/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-20-28-24-25-22-19-16-15-18-21(22)23(27)26(24)2/h15-16,18-19H,3-14,17,20H2,1-2H3 |
InChI Key |
CGRWJHSMUNSWST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCSC1=NC2=CC=CC=C2C(=O)N1C |
Origin of Product |
United States |
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